Amino J Acid Monosodium Salt

CAS No.:

Cat. No.: VC13310232

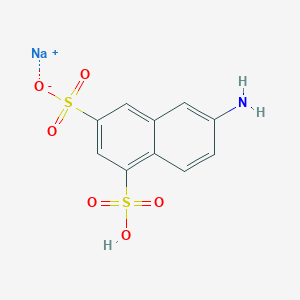

Molecular Formula: C10H8NNaO6S2

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8NNaO6S2 |

|---|---|

| Molecular Weight | 325.3 g/mol |

| IUPAC Name | sodium;7-amino-4-sulfonaphthalene-2-sulfonate |

| Standard InChI | InChI=1S/C10H9NO6S2.Na/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |

| Standard InChI Key | PBAALQMDXUWRKS-UHFFFAOYSA-M |

| SMILES | C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Amino J Acid Monosodium Salt belongs to the naphthalenesulfonate family, featuring a naphthalene backbone substituted with amino and sulfonate groups at distinct positions. The monosodium form arises from the partial neutralization of 6-amino-1,3-naphthalenedisulfonic acid, retaining one sulfonic acid group as a sodium salt.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈NNaO₆S₂ |

| Molecular Weight | 325.3 g/mol |

| Solubility | Highly soluble in water |

| Parent Compound | 6-Amino-1,3-naphthalenedisulfonic acid |

The sodium salt configuration enhances solubility, facilitating its use in aqueous-phase reactions . Comparative studies of sodium amino acid salts highlight that ionic interactions between the sulfonate groups and water molecules contribute to this solubility .

Synthesis and Production

Industrial Synthesis Pathway

The patented synthesis route involves a multi-step process starting with Tobias acid (2-naphthylamine-1-sulfonic acid) :

-

Sulfonation: Tobias acid undergoes sulfonation in fuming sulfuric acid (65% SO₃ concentration) at 40–45°C, forming an intermediate sulfonated product .

-

Hydrolysis: The intermediate is hydrolyzed in dilute sulfuric acid to yield Amino J Acid Monosodium Salt .

-

Alkali Fusion: The monosodium salt is converted to its disodium form using sodium hydroxide, followed by high-temperature (186–190°C) alkali fusion to produce J Acid .

Table 2: Synthesis Parameters

| Step | Conditions | Outcome |

|---|---|---|

| Sulfonation | 40–45°C, fuming H₂SO₄ | Sulfonated intermediate |

| Hydrolysis | Dilute H₂SO₄, ambient temperature | Monosodium salt formation |

| Alkali Fusion | 186–190°C, NaOH solution | Conversion to J Acid |

This method achieves high yields (≥85%) and minimizes environmental impact by reducing waste sulfur compounds .

Scalability and Industrial Relevance

The process’s reliability stems from controlled sulfonation and hydrolysis steps, which prevent over-sulfonation and byproduct formation . The monosodium salt’s stability under alkaline conditions ensures consistent quality in large-scale production.

Spectral Characterization

FTIR Analysis

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups through characteristic absorption bands:

-

Sulfonate (-SO₃⁻): Strong asymmetric stretching at 1180–1250 cm⁻¹ and symmetric stretching at 1020–1080 cm⁻¹.

-

Amino (-NH₂): N-H stretching vibrations at 3300–3500 cm⁻¹.

These bands confirm the compound’s ionic structure and guide quality control during synthesis.

UV-Vis Spectroscopy

The conjugated naphthalene system exhibits strong absorption in the UV region (λₘₐₓ ≈ 280–320 nm), useful for concentration monitoring in solution.

Applications and Industrial Use

Dye and Pigment Synthesis

While direct applications of Amino J Acid Monosodium Salt are sparingly documented, its structural similarity to J Acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid) suggests utility as a diazo component in azo dyes . The sulfonate groups enhance water solubility, enabling dye formulations for textiles and paper.

Chemical Intermediate

The compound serves as a precursor in synthesizing naphthalene derivatives, including pharmaceuticals and agrochemicals. Its sodium salt form simplifies purification and handling in multi-step reactions .

Comparative Analysis with J Acid

Table 3: Amino J Acid Monosodium Salt vs. J Acid

| Property | Amino J Acid Monosodium Salt | J Acid |

|---|---|---|

| Solubility in Water | High (≥100 g/L) | Moderate (50–80 g/L) |

| Functional Groups | -NH₂, -SO₃Na | -NH₂, -OH, -SO₃H |

| Stability in Alkaline Media | High | Moderate |

The monosodium salt’s superior solubility and stability make it preferable for reactions requiring aqueous conditions .

Research Gaps and Future Directions

Despite its industrial relevance, few studies explore Amino J Acid Monosodium Salt’s biological activity or novel applications. Investigations into its use in photodynamic therapy or as a corrosion inhibitor could expand its utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume